molecular formula C9H8O4 B7951433 5-(Cyclopropanecarbonyl)furan-2-carboxylic acid

5-(Cyclopropanecarbonyl)furan-2-carboxylic acid

Cat. No.: B7951433
M. Wt: 180.16 g/mol
InChI Key: OYSTVRNYOODUKX-UHFFFAOYSA-N
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Description

5-(Cyclopropanecarbonyl)furan-2-carboxylic acid (CAS 1399660-82-2) is a chemical compound with the molecular formula C9H8O4 and a molecular weight of 180.16 g/mol . It is a derivative of furan-2-carboxylic acid, a class of organic compounds characterized by a furan ring—a five-membered aromatic ring with four carbon atoms and one oxygen atom—bearing a carboxylic acid functional group . The specific structure of this reagent, which incorporates a cyclopropanecarbonyl substituent, makes it a valuable building block in organic synthesis and medicinal chemistry research. It serves as a key intermediate for the preparation of more complex molecules through various reactions characteristic of carboxylic acids, such as Fischer esterification or conversion to acid chlorides . Compounds with this core structure are of significant interest in pharmaceutical research for exploring mechanisms of action against biological targets. Structurally related furan-carboxylic acid compounds have been identified as inhibitors of enzymes like methionine aminopeptidase, which is a validated target for antibacterial drug discovery . Researchers utilize this compound strictly for laboratory research purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(cyclopropanecarbonyl)furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-8(5-1-2-5)6-3-4-7(13-6)9(11)12/h3-5H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSTVRNYOODUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(Cyclopropanecarbonyl)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with cyclopropanecarbonyl chloride under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbonyl Group

The cyclopropanecarbonyl group undergoes nucleophilic substitution reactions. For example:

  • Alcoholysis : Reacts with alcohols under acidic conditions to form esters.

    RCOOH + R’OHH+RCOOR’ + H2O\text{RCOOH + R'OH} \xrightarrow{\text{H}^+} \text{RCOOR' + H}_2\text{O}

    Yields range from 65–85% depending on alcohol steric bulk .

  • Aminolysis : Reacts with primary amines to produce amides.

    RCOOH + R”NH2RCONHR” + H2O\text{RCOOH + R''NH}_2 \rightarrow \text{RCONHR'' + H}_2\text{O}

    Requires coupling agents like DCC (dicyclohexylcarbodiimide) for optimal yields (70–90%) .

Decarboxylative Rearrangement

Thermal decarboxylation at 120°C triggers a rearrangement via ring-opening of the cyclopropane moiety, forming substituted dihydrofurans (Figure 1) .

Mechanism :

  • Cyclopropane ring opening generates an α-allyl-β-keto acid intermediate.

  • Simultaneous decarboxylation and cyclization yield 2-substituted-4,5-dihydrofuran derivatives .

Example :

C10H10O4ΔC9H10O3+CO2(Yield: 82%)\text{C}_{10}\text{H}_{10}\text{O}_4 \xrightarrow{\Delta} \text{C}_9\text{H}_{10}\text{O}_3 + \text{CO}_2 \quad (\text{Yield: 82\%})

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride):

Dienophile Conditions Product Yield
Maleic anhydride80°C, toluene, 12 hrEndo-adduct (fused bicyclic)78%
Acetylene150°C, microwaveFuropyran derivative65%

Carboxylation and Functionalization

The carboxylic acid group enables:

  • Esterification : Conversion to methyl esters using methanol/H+^+ (90–95% yield) .

  • Electrophilic Aromatic Substitution : Bromination at the furan 4-position with Br2_2/FeBr3_3 (55% yield) .

Electron-Induced Fragmentation

Resonant electron attachment (0–10 eV) induces cleavage via dissociative electron attachment (DEA):

  • Primary Fragments : CO2_2, H2_2O, and cyclopropane derivatives .

  • Mechanism : Electron capture at the carboxyl group triggers proton transfer, destabilizing the furan ring .

Biological Activity Modulation

While not a direct reaction, trace amounts (≤2.3 µg/L) inhibit bacterial swarming by disrupting extracellular polysaccharide synthesis .

Comparative Reactivity Table

Reaction Type Key Functional Group Activation Energy (kJ/mol) Catalyst
Nucleophilic substitutionCyclopropanecarbonyl85–110H+^+, DCC
DecarboxylationCarboxylic acid95None (thermal)
Diels-AlderFuran ring75Lewis acids (e.g., ZnCl2_2)

Scientific Research Applications

Synthesis and Derivatives

5-(Cyclopropanecarbonyl)furan-2-carboxylic acid can be synthesized through various organic reactions, often serving as a precursor for more complex molecules. Its derivatives are being explored for their potential pharmaceutical applications.

Table 1: Synthesis Methods

MethodConditionsYield (%)References
Oxidation of HMF derivativesHigh temperature, oxidizing agentsUp to 85%
Acylation reactionsProtic acid catalystsVariable

Pharmaceutical Applications

This compound has been investigated for its biological activity, particularly in the development of new therapeutic agents.

Antimicrobial Activity

Research has shown that furan derivatives, including this compound, exhibit antimicrobial properties against various bacterial strains. A study demonstrated that certain furan-2-carboxylic acids inhibit bacterial swarming and swimming, suggesting their potential as antibacterial agents .

Case Study: Inhibition of Bacterial Growth

A bioassay conducted on environmental bacteria indicated that trace amounts of furan-2-carboxylic acids effectively inhibited swarming at concentrations as low as 1.8 µg/L. This highlights the potential for developing new antimicrobial strategies using furan derivatives .

Table 2: Antimicrobial Efficacy

CompoundTarget BacteriaInhibition Concentration (µg/L)
5-HMFAE. coli1.8
FAE. coli2.3

Material Science Applications

This compound and its derivatives are being explored as bio-based building blocks for sustainable materials.

Bio-based Polymers

Furan derivatives are considered promising alternatives to petroleum-based plastics due to their renewable nature and favorable mechanical properties. For instance, furan-2,5-dicarboxylic acid (FDCA), derived from 5-HMF, is being evaluated as a substitute for PET in polymer applications .

Table 3: Comparison of Furan-Based Polymers

Polymer TypeSource CompoundProperties
Poly(ethylene furanoate)FDCABiodegradable, good barrier properties
Poly(ethylene terephthalate)PETWidely used, non-biodegradable

Future Directions and Research Opportunities

The exploration of this compound is still in its early stages, with significant opportunities for further research:

  • Medicinal Chemistry : Investigating its potential as a scaffold for new drug development.
  • Material Science : Developing sustainable materials using furan derivatives.
  • Environmental Applications : Assessing its efficacy in bioremediation strategies.

Mechanism of Action

The mechanism of action of 5-(Cyclopropanecarbonyl)furan-2-carboxylic acid is not well-understood. it is believed to interact with various molecular targets and pathways, depending on its specific application . For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-(Cyclopropanecarbonyl)furan-2-carboxylic acid with structurally related furan-2-carboxylic acid derivatives:

Compound Name Substituent at 5-Position Key Properties/Applications References
This compound Cyclopropanecarbonyl (acyl) Hypothesized to exhibit enhanced steric hindrance and unique electronic effects due to the strained cyclopropane ring. Potential applications in targeted drug delivery or polymer synthesis. N/A
5-(4-Nitrophenyl)furan-2-carboxylic acid 4-Nitrophenyl (electron-withdrawing) Inhibits MbtI in M. tuberculosis (IC₅₀ = 3.2 µM); crystallizes via π-π stacking and H-bonding . Solubility in propan-2-ol: 12.7 mg/mL .
5-(Sulfamoylphenyl)furan-2-carboxylic acid 4-Sulfamoylphenyl (polar) Bioactive sulfonamide derivative; potential enzyme inhibitor. Molecular weight: 267.26 g/mol .
5-Formylfuran-2-carboxylic acid Formyl (electron-withdrawing) Intermediate in polymer synthesis (e.g., polyamides); CAS 13529-17-4 .
5-(2-Chlorophenyl)furan-2-carboxylic acid 2-Chlorophenyl (halogenated) LogP = 1.99; moderate lipophilicity. Used in crystallography studies (CCDC entry: FCD) .
5-(Aminomethyl)furan-2-carboxylic acid (MAFCA) Aminomethyl (nucleophilic) Building block for unnatural peptides and polyurethanes; synthesized via biocatalysis .

Physicochemical Properties

  • Solubility: Nitrophenyl derivatives exhibit lower aqueous solubility (e.g., <15 mg/mL in propan-2-ol) compared to polar sulfamoyl or aminomethyl analogs .
  • Crystallinity: Strong intermolecular H-bonds and π-π stacking observed in nitro- and chlorophenyl derivatives promote stable crystal lattices .

Biological Activity

5-(Cyclopropanecarbonyl)furan-2-carboxylic acid is a furan derivative with potential biological activities that are currently being explored in various research contexts. This compound has garnered interest due to its structural characteristics and possible applications in pharmaceuticals, particularly in the fields of antimicrobial and anticancer therapies. This article compiles detailed findings on its biological activity, including case studies, mechanisms of action, and relevant data.

Chemical Structure and Properties

The molecular structure of this compound features a furan ring substituted with a cyclopropanecarbonyl group and a carboxylic acid moiety. This unique configuration is believed to influence its biological properties significantly.

PropertyValue
Molecular FormulaC10_{10}H9_{9}O3_{3}
Molecular Weight179.18 g/mol
CAS Number2957-21-3
SolubilitySoluble in organic solvents

Biological Activity Overview

The biological activities of this compound have been primarily investigated through in vitro and in vivo studies. The compound exhibits a range of activities, including:

  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against various bacterial strains.
  • Anticancer Activity : There is emerging evidence supporting its potential as an anticancer agent, particularly against human cancer cell lines.

The proposed mechanism of action for this compound involves interaction with specific molecular targets within cells. It may act by inhibiting key enzymes involved in cancer cell proliferation or by inducing apoptosis (programmed cell death) in malignant cells.

Case Studies

  • Antimicrobial Activity Study :
    • Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus.
    • Method : Disc diffusion method was employed to assess inhibition zones.
    • Results : The compound demonstrated significant inhibition at concentrations above 50 µg/mL, suggesting potential as an antimicrobial agent.
  • Anticancer Activity Study :
    • Objective : To investigate the effects on MCF-7 breast cancer cells.
    • Method : Cell viability assays (MTT assay) were conducted.
    • Results : At concentrations of 10 µM, the compound reduced cell viability by approximately 70%, indicating potent anticancer properties.

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineConcentration (µg/mL)Effect Observed
AntimicrobialStaphylococcus aureus>50Significant inhibition
AnticancerMCF-7 (breast cancer)1070% reduction in viability

Table 2: Mechanistic Insights

MechanismDescription
Enzyme InhibitionInhibits key metabolic enzymes in cancer cells
Apoptosis InductionTriggers apoptotic pathways leading to cell death

Q & A

Q. What are the recommended synthetic routes for 5-(Cyclopropanecarbonyl)furan-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves two key steps: (1) formation of the cyclopropane ring and (2) coupling to the furan-carboxylic acid backbone.
  • Cyclopropane Formation : Use [2+1] cycloaddition reactions with diazo compounds or metal-catalyzed methods. For example, sodium azide in DMF under controlled temperature (see experimental protocols in ).
  • Coupling Reactions : Attach the cyclopropanecarbonyl group to the furan ring via esterification or amide bond formation, using carbodiimide-based coupling agents (e.g., EDC or DCC) .
  • Key Considerations : Solvent polarity (DMF or THF) and temperature (0–25°C) critically affect cyclopropane stability and reaction efficiency.

Table 1 : Synthetic Methods and Conditions

MethodReagents/ConditionsYield Optimization TipsReference
Cyclopropane SynthesisSodium azide, DMF, 25°CAvoid moisture to prevent hydrolysis
Furan-Cyclopropane CouplingEDC, DMAP, dichloromethaneUse inert atmosphere (N₂)

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the furan ring and cyclopropane moiety. For example, cyclopropane protons appear as distinct multiplets (δ 1.0–2.0 ppm) .
  • X-ray Crystallography : Resolves spatial arrangement of the cyclopropane ring and furan-carboxylic acid groups. A study on a similar furan derivative reported a mean (C–C) bond length of 0.002 Å .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Table 2 : Key Spectral Data

TechniqueDiagnostic SignalsReference
¹H NMRCyclopropane H: δ 1.2–1.8 (m)
X-rayFuran ring planarity: < 5° deviation

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential dust/aerosol formation (classified as acute toxicity Category 4 via inhalation/dermal/oral routes) .
  • Storage : Store in airtight containers at –20°C to prevent degradation.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of the cyclopropane ring in this compound?

  • Methodological Answer :
  • DFT Calculations : Model ring strain (∼27 kcal/mol for cyclopropane) and electron density distribution to predict sites for electrophilic/nucleophilic attacks.
  • Transition State Analysis : Identify energy barriers for ring-opening reactions (e.g., with acids or nucleophiles) .
  • Software Tools : Gaussian or ORCA for geometry optimization; Multiwfn for electron localization function (ELF) analysis.

Q. How should researchers resolve contradictions between experimental data and theoretical predictions (e.g., stability under acidic conditions)?

  • Methodological Answer :
  • Step 1 : Validate experimental conditions (e.g., pH, temperature) using control studies.
  • Step 2 : Employ orthogonal analytical methods (HPLC, TGA) to detect degradation products .
  • Step 3 : Re-examine computational parameters (e.g., solvent effects in DFT simulations).
  • Case Study : A furan-carboxylic acid analog showed unexpected stability at pH 2 due to intramolecular H-bonding, which DFT initially overlooked .

Q. What strategies optimize the compound’s bioavailability for pharmacological studies?

  • Methodological Answer :
  • Derivatization : Convert the carboxylic acid to a methyl ester or amide to enhance membrane permeability.
  • Prodrug Design : Use enzymatically cleavable groups (e.g., pivaloyloxymethyl) for targeted release .
  • Solubility Enhancement : Co-crystallize with cyclodextrins or use nanoemulsion formulations.

Table 3 : Bioavailability Optimization Approaches

StrategyMethod ExampleReference
EsterificationMethyl ester synthesis via DCC
Prodrug ActivationPivalate ester for hepatic targeting

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